![molecular formula C25H23NO5S B2508294 3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1040634-29-4](/img/structure/B2508294.png)
3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as HMT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HMT belongs to the family of pyrrole derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
Synthesis and Structural Analysis
This compound falls within the category of pyrrole derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Pyrrole derivatives, including those with methoxyphenyl and tosyl groups, are often synthesized to explore their structural, electronic, and photophysical properties. For instance, the formation of metal-lustrous organic crystals from pyrrole derivatives showcases the potential of these compounds in creating materials with unique optical properties (Ogura et al., 2006). Furthermore, the synthesis and properties of 1-aminocarbonylmethyl-5-aryl- 4-aroyl-3-hydroxy-3-pyrrolin-2-ones highlight the reactivity and potential utility of these compounds in developing new chemical entities with possible biological activity (Gein & Pastukhova, 2020).
Potential Applications
The applications of similar pyrrole derivatives span from materials science to pharmaceuticals. For example, the study on substituted Pyrrolo[3,4-a]carbazoles indicates the versatility of pyrrole derivatives in synthesizing complex molecules that could have applications in drug development and materials science (Bleile et al., 2005). Additionally, pyrrole derivatives synthesized under catalyst-free and solvent-free conditions underscore the push towards greener chemistry practices, which is critical for sustainable development (Niknam & Mojikhalifeh, 2014).
The crystal structure analysis of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into the molecular arrangement and potential intermolecular interactions, which could inform the design of materials with specific properties (Mohammat et al., 2008). Similarly, calix[4]pyrroles that contain deep cavities and fixed walls have shown unique anion binding properties, which could be exploited in sensor technology or molecular recognition (Anzenbacher et al., 1999).
properties
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-7-11-19(12-8-16)26-22(18-5-4-6-20(15-18)31-3)24(23(27)25(26)28)32(29,30)21-13-9-17(2)10-14-21/h4-15,22,27H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOWZXCFBLBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.